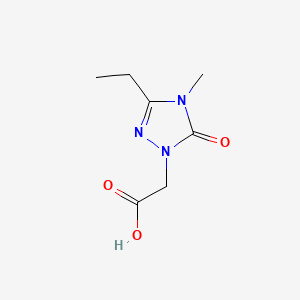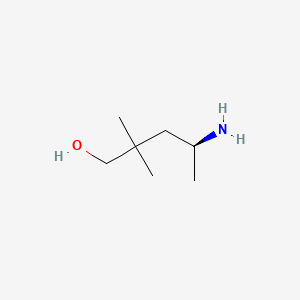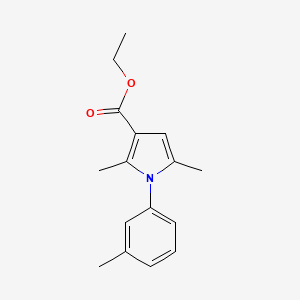![molecular formula C7H7N3 B6605383 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2803859-64-3](/img/structure/B6605383.png)
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole, also known as 3-ethyl-5H-pyrrolo[2,1-c][1,2,4]triazole (E-PT), is a novel small molecule that has recently been studied for its potential use in scientific research applications. E-PT is a heterocyclic compound that belongs to the class of pyrrolotriazoles and has been found to possess a wide range of biological activities. It has been studied for its anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression.
科学研究应用
E-PT has been studied for its potential use in a wide range of scientific research applications. It has been found to possess anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, E-PT has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative damage.
作用机制
The exact mechanism of action of E-PT is not yet fully understood. However, studies have shown that E-PT can interact with a variety of cellular targets, including DNA, protein kinases, and transcription factors. It has also been found to modulate the activity of enzymes involved in cell cycle regulation and apoptosis, as well as to inhibit the expression of inflammatory mediators. Additionally, E-PT has been found to interact with a variety of receptors, including the estrogen receptor, androgen receptor, and glucocorticoid receptor.
Biochemical and Physiological Effects
E-PT has been found to possess a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell cycle regulation and apoptosis, as well as to inhibit the expression of inflammatory mediators. Additionally, E-PT has been found to possess anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression.
实验室实验的优点和局限性
The use of E-PT in laboratory experiments has a number of advantages. It is easy to synthesize, and its effects on cellular targets can be easily studied in vitro. Additionally, its effects on cell cycle progression and apoptosis can be easily studied in vivo. However, there are some limitations to the use of E-PT in laboratory experiments. It has been found to be toxic to some cell lines, and its effects on some cellular targets are not yet fully understood.
未来方向
The use of E-PT in scientific research is still in its early stages, and there are many potential future directions for further research. These include the study of its effects on other cellular targets, such as DNA, protein kinases, and transcription factors; the development of more effective synthesis methods; and the investigation of its potential use in the treatment of cancer, neurodegenerative diseases, and other diseases. Additionally, further research should be conducted to understand the exact mechanism of action of E-PT and its potential side effects.
合成方法
E-PT can be synthesized using a variety of methods. The most commonly used method involves the reaction of ethynylbenzene with hydrazine hydrate in aqueous solution. This reaction results in the formation of a hydrazone intermediate, which is then reacted with a base such as sodium hydroxide or potassium hydroxide to form the desired product. Other methods of synthesis include the reaction of ethynylbenzene with hydroxylamine in an aqueous solution, as well as the reaction of ethynylbenzene with an alkyl halide in the presence of a base.
属性
IUPAC Name |
3-ethynyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-6-8-9-7-4-3-5-10(6)7/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVPVTDLIKAZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C2N1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
